molecular formula C10H14N4 B1531881 N4,N4-diallylpyrimidine-4,6-diamine CAS No. 1601093-62-2

N4,N4-diallylpyrimidine-4,6-diamine

Cat. No.: B1531881
CAS No.: 1601093-62-2
M. Wt: 190.25 g/mol
InChI Key: ZTOYEMOXCWUDGO-UHFFFAOYSA-N
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Description

N4,N4-Diallylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H14N4 and a molecular weight of 190.25 g/mol . It belongs to the class of 4,6-diaminopyrimidine derivatives, a scaffold recognized for its significant value in medicinal chemistry and drug discovery research. While the specific biological profile of this compound is under investigation, its core structure is of high interest. Research into closely related N4,N6-disubstituted pyrimidine-4,6-diamine derivatives has demonstrated their potential as potent epidermal growth factor receptor (EGFR) inhibitors . These inhibitors are a crucial area of study for developing new treatments, particularly for non-small cell lung cancer (NSCLC), making the 4,6-diaminopyrimidine structure a privileged scaffold in oncology research . The 4,6-diaminopyrimidine core can be utilized in scaffold-hopping strategies to optimize the properties of lead compounds, potentially improving potency and overcoming limitations of other chemotypes . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1601093-62-2

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

4-N,4-N-bis(prop-2-enyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C10H14N4/c1-3-5-14(6-4-2)10-7-9(11)12-8-13-10/h3-4,7-8H,1-2,5-6H2,(H2,11,12,13)

InChI Key

ZTOYEMOXCWUDGO-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C1=NC=NC(=C1)N

Canonical SMILES

C=CCN(CC=C)C1=NC=NC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-4,6-diamine derivatives exhibit diverse biological and chemical properties depending on substituents at the N4, N6, and other ring positions. Below is a systematic comparison of N4,N4-diallylpyrimidine-4,6-diamine with structurally analogous compounds.

Substituent Variations and Structural Features

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound N4: Diallyl; 2: Methyl* C11H16N4 204.27 Allyl groups enhance hydrophobicity; potential for crosslinking reactions.
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k) N4,N6: Diethyl; 5: Nitro C8H12N6O2 224.22 Nitro group at C5 increases electrophilicity; lower melting point (84–86°C).
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) N4,N6: 4-Cl-Benzyl; 5: Nitro C18H14Cl2N6O2 417.25 High melting point (159–161°C); chloro groups enhance stability.
N4,N4-Dimethylpyrimidine-4,6-diamine N4: Dimethyl C6H10N4 138.17 Smaller substituents improve solubility; used in coordination chemistry.
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine N4,N6: Phenyl; 5: Nitro C16H13N5O2 307.31 Aromatic substituents increase rigidity; turbidimetric activity in protein aggregation assays .

Physical and Chemical Properties

  • Melting Points: 5-Nitro derivatives generally exhibit higher melting points (e.g., 195–197°C for 5j) due to nitro group polarity and π-stacking , whereas alkyl-substituted derivatives (e.g., 5k) melt at lower temperatures (84–86°C).

Structure-Activity Relationship (SAR)

  • Exocyclic Amines : demonstrates that removing amine groups (e.g., compound 15) reduces activity against Type II NADH dehydrogenase, underscoring the importance of the 4,6-diamine motif .
  • Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., ) improve structural rigidity, while allyl/alkyl groups may enhance membrane permeability in drug design .

Preparation Methods

General Synthetic Approach

The preparation of N4,N4-diallylpyrimidine-4,6-diamine typically involves the alkylation of pyrimidine-4,6-diamine derivatives at the N4 amino group with allyl halides or allylating agents. The key steps include:

  • Starting Material: Pyrimidine-4,6-diamine or its derivatives.
  • Alkylating Agent: Allyl bromide or allyl chloride is commonly used for introducing allyl groups.
  • Base Catalyst: A suitable base such as potassium carbonate or sodium hydride to deprotonate the amino group and facilitate nucleophilic substitution.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance the reaction rate and solubility of reagents.
  • Reaction Conditions: Controlled temperature (often room temperature to moderate heating) to optimize yield and selectivity.

Detailed Preparation Method

A representative synthetic procedure involves the following steps:

Step Procedure Description
1. Dissolve pyrimidine-4,6-diamine in dry DMF under an inert atmosphere (e.g., nitrogen).
2. Add a stoichiometric amount of base (e.g., potassium carbonate) to the solution to deprotonate the amino groups.
3. Slowly add allyl bromide dropwise while stirring at room temperature or slightly elevated temperature (30–50°C).
4. Stir the reaction mixture for several hours (typically 4–12 hours) to ensure complete alkylation.
5. Monitor the reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
6. Upon completion, quench the reaction with water, extract the product into an organic solvent such as ethyl acetate.
7. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reaction Optimization and Yields

Research indicates that the reaction yield and purity depend on several factors:

Parameter Effect on Reaction
Base Type and Amount Strong bases favor complete deprotonation but may cause side reactions if excessive. Potassium carbonate is mild and effective.
Solvent Choice DMF and DMSO provide good solubility and reaction rates; protic solvents reduce alkylation efficiency.
Temperature Elevated temperatures increase reaction rate but may lead to by-products; moderate heating is optimal.
Reaction Time Longer times improve conversion but may increase impurities; 6–8 hours is often sufficient.
Molar Ratio (Allyl Bromide to Pyrimidine) Excess allyl bromide ensures full substitution but requires careful purification to remove unreacted reagents.

Typical yields reported for diallylation range from 70% to 85%, with purity above 95% after purification.

Alternative Synthetic Routes

Q & A

What are the key considerations in designing a multi-step synthesis protocol for N4,N4-diallylpyrimidine-4,6-diamine to ensure high yield and purity?

Answer:

  • Step Optimization : Prioritize sequential reactions with minimal side products. For example, introduce diallyl groups early to avoid steric hindrance in later steps .
  • Catalysts and Solvents : Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) and polar aprotic solvents like DMF or DMSO to enhance reactivity .
  • Purification : Employ column chromatography for intermediate isolation and HPLC for final purity validation (>95%) .
  • Yield Enhancement : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .

How can researchers resolve contradictions in reported biological activity data of this compound across different in vitro models?

Answer:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and normalize data to ATP concentration (1–10 µM range) .
  • Comparative Studies : Cross-validate IC50 values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability in cell viability assays .

What advanced computational methods are employed to elucidate the reaction mechanisms of this compound in catalytic processes?

Answer:

  • Density Functional Theory (DFT) : Optimize transition states for key steps (e.g., nucleophilic substitution at N4/N6 positions) using Gaussian16 with B3LYP/6-31G(d) basis sets .
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) to simulate reaction kinetics in DMSO or acetonitrile .
  • Energy Profiles : Calculate activation energies for rate-determining steps (e.g., amine alkylation) to identify bottlenecks .

What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound derivatives in kinase inhibition?

Answer:

  • Substituent Variation : Replace diallyl groups with cyclopropyl or fluorophenyl moieties to assess steric/electronic effects on CDK2 inhibition .
  • In Silico Docking : Use AutoDock Vina to predict binding poses in ATP pockets (PDB: 1AQ1) and correlate with experimental IC50 values .
  • Biochemical Profiling : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to evaluate selectivity .

How can green chemistry principles be integrated into the synthesis of this compound to enhance sustainability?

Answer:

  • Solvent Selection : Replace DMF with Cyrene™ (a bio-based solvent) to reduce toxicity .
  • Waste Reduction : Implement continuous flow chemistry to minimize solvent use by 40–60% .
  • Catalytic Recycling : Recover palladium catalysts via magnetic nanoparticles (Fe3O4@Pd) for ≥3 reuse cycles .

What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Answer:

  • NMR Spectroscopy : Assign peaks using 1H/13C NMR (e.g., diallyl protons at δ 5.1–5.3 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: ~277 m/z) .
  • X-ray Crystallography : Resolve crystal structures (space group P21/c) to verify regioselectivity .

In studying the physicochemical properties of this compound, what factors influence its solubility and stability in biological matrices?

Answer:

  • logP Optimization : Adjust logP to ~2.5 via substituent modification to balance aqueous solubility and membrane permeability .
  • pH Stability : Test degradation kinetics in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to identify labile functional groups .
  • Formulation Strategies : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability .

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